1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine

Description

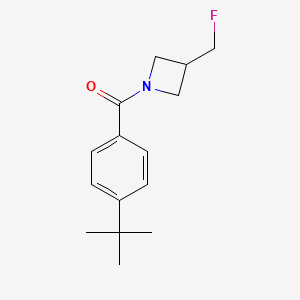

1-(4-tert-Butylbenzoyl)-3-(fluoromethyl)azetidine is a fluorinated azetidine derivative characterized by a four-membered saturated nitrogen-containing ring. Key structural features include:

- 1-(4-tert-Butylbenzoyl group: A bulky aromatic substituent providing steric hindrance and lipophilicity.

- 3-(Fluoromethyl group: A fluorinated alkyl chain enhancing metabolic stability and modulating electronic properties.

This compound is likely utilized in medicinal chemistry as an intermediate or bioactive molecule, given the prevalence of azetidines in drug discovery (e.g., kinase inhibitors) . The tert-butylbenzoyl moiety may act as a pharmacophore, while the fluoromethyl group improves pharmacokinetic properties.

Properties

IUPAC Name |

(4-tert-butylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-9-11(8-16)10-17/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXUXUKFIQCYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzoyl chloride with 3-(fluoromethyl)azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzoyl)-3-(fluoromethyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(4-tert-Butylbenzoyl)-3-(fluoromethyl)azetidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or nucleic acids, affecting cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorinated Substituents

Key Findings :

- Fluorine substitution at the 3-position increases electronegativity and stabilizes the azetidine ring against enzymatic degradation .

- The fluoromethyl group in the target compound balances lipophilicity (logP ~3.5 predicted) with polarity, improving membrane permeability compared to non-fluorinated analogs .

Piperidine vs. Azetidine Scaffolds

Key Findings :

- Piperidine-based compounds (e.g., CAS 97928-18-2) are more prevalent as intermediates due to easier synthetic accessibility, while azetidines offer novelty in drug design .

Key Findings :

Biological Activity

1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H16FNO

- Molecular Weight : 233.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoromethyl group enhances lipophilicity, facilitating cellular uptake, while the tert-butylbenzoyl moiety may influence receptor binding.

- Receptor Interaction : Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes or receptors involved in cell signaling pathways.

- Antioxidant Activity : The presence of the fluoromethyl group might contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating possible applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The mechanism involved induction of apoptosis as evidenced by increased caspase activity.

- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting moderate antibacterial properties.

- Oxidative Stress Reduction : Research involving oxidative stress models showed that treatment with the compound reduced levels of reactive oxygen species (ROS), indicating potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.